N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.20557608 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Synthesis and Derivatives
Synthesis of Novel Derivatives
A study presented the synthesis of novel derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety through intramolecular cyclization, which could be relevant for the development of compounds with enhanced pharmacological properties (Ho & Suen, 2013).
Platelet-Activating Factor Antagonists
Research on the synthesis and structure-activity relationship of 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives revealed potent, orally active platelet-activating factor (PAF) antagonists, indicating potential applications in treating diseases mediated by PAF (Carceller et al., 1996).
Anticancer and Antimicrobial Applications
Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing enaminones synthesized as key intermediates showed inhibition effects comparable to 5-fluorouracil against human breast and liver carcinoma cell lines, indicating their potential as anticancer agents. Some of these compounds also exhibited antimicrobial activity, suggesting a broad spectrum of pharmacological applications (Riyadh, 2011).
Anti-angiogenic and DNA Cleavage Activities
Anti-angiogenic and DNA Cleavage
A series of novel derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential use as anticancer agents by inhibiting the formation of blood vessels and exerting cytotoxic effects (Kambappa et al., 2017).
Inhibitors of Human Rhinovirus
Antiviral Agents
2-Amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were designed and tested as antirhinovirus agents, illustrating the potential use of these compounds in treating infections caused by human rhinoviruses (Hamdouchi et al., 1999).
Excretion and Metabolism Studies
Metabolism Analysis
Studies on the excretion of N(2)-glucuronide conjugate of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine highlighted the role of cytochrome P4501A2 (CYP1A2) and N-acetyltransferase (NAT2) in the metabolism of heterocyclic aromatic amines, providing insights into individual differences in drug metabolism (Stillwell et al., 2002).
Mechanism of Action
Future Directions
The future directions in the research of imidazo[1,2-a]pyridine derivatives are promising. Given their wide range of applications in medicinal chemistry and significant activity against various diseases, these compounds are likely to continue being a focus of drug discovery research . Further studies could explore their potential uses in treating other diseases and improving their efficacy and safety profiles.
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)piperidin-4-yl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-6-7-18-22-17(13-24(18)12-14)19(25)21-16-8-10-23(11-9-16)20(26)15-4-2-3-5-15/h6-7,12-13,15-16H,2-5,8-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTZBDRADPOHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)NC3CCN(CC3)C(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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